N,N'-(1,2-phenylene)dinicotinamide
Description
N,N'-(1,2-Phenylene)dinicotinamide is a dinicotinamide derivative featuring a 1,2-phenylene bridge connecting two nicotinamide moieties. Nicotinamide, the amide form of vitamin B3, contributes hydrogen-bonding and electron-donating capabilities, making this compound relevant in coordination chemistry, catalysis, and materials science. Its structure allows for self-assembly via π-π stacking and hydrogen bonding, which can influence supramolecular architectures .
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-5-3-9-19-11-13)21-15-7-1-2-8-16(15)22-18(24)14-6-4-10-20-12-14/h1-12H,(H,21,23)(H,22,24) |
InChI Key |
IQFQBEILRFGGPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(1,2-phenylene)dinicotinamide typically involves the reaction of 3-pyridinecarboxylic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N'-(1,2-phenylene)dinicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N'-(1,2-phenylene)dinicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N'-(1,2-phenylene)dinicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.
Comparison with Similar Compounds
Table 1: Properties of Positional Isomers
Functional Group Variations
Substituents on the phenyl ring or amide groups modulate electronic and steric properties:
- N,N'-(4-Hydroxy-1,2-phenylene)bis(2,2-dimethylpropanamide) (): The hydroxyl group enhances solubility in polar solvents and enables participation in redox reactions, unlike the parent 1,2-phenylene dinicotinamide.
- Selenium-containing analogs (e.g., N,N'-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide)) exhibit altered crystal packing due to Se···O interactions, which may improve semiconducting properties .
- N,N'-(1,2-Phenylene)bismaleimide (CAS 13118-04-2): Maleimide groups enable thermal polymerization, making it a precursor for high-performance resins, a property absent in nicotinamide derivatives .
Table 2: Functional Group Impact
Coordination Chemistry and Metal Binding
Nicotinamide’s pyridyl nitrogen allows this compound to act as a bidentate ligand. In contrast:
- N,N'-(4,5-Dimethoxy-1,2-phenylene)bis(salicylideneiminato)nickel(II) () forms stable square-planar complexes with nickel, leveraging Schiff base moieties for catalysis.
- Dibenzylethylenediamine diacetate () lacks π-conjugation but excels in stabilizing transition metals for pharmaceutical formulations.
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